Cas no 195711-28-5 (1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile is a fluorinated pyrrole derivative with notable applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorophenyl group and a nitrile-functionalized pyrrole ring, enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing fluorine atoms improve metabolic stability and bioavailability, while the nitrile group offers versatility for further functionalization. This compound is particularly useful in the development of biologically active molecules, including potential enzyme inhibitors and receptor modulators. Its high purity and well-defined synthetic pathway ensure reproducibility for research and industrial applications.
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile structure
195711-28-5 structure
商品名:1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile
CAS番号:195711-28-5
MF:C11H6N2F2
メガワット:204.176
CID:3867230
PubChem ID:4421160

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-2-carbonitrile, 1-(2,6-difluorophenyl)-
    • 1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
    • AKOS005110325
    • SR-01000308771-1
    • 195711-28-5
    • MS-3452
    • SR-01000308771
    • 1-(2,6-difluorophenyl)pyrrole-2-carbonitrile
    • MFCD05670584
    • 1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile
    • インチ: InChI=1S/C11H6F2N2/c12-9-4-1-5-10(13)11(9)15-6-2-3-8(15)7-14/h1-6H
    • InChIKey: GJPDKGRREPXCAN-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 204.04990452g/mol
  • どういたいしつりょう: 204.04990452g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D168460-25mg
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5
25mg
$ 230.00 2022-06-05
TRC
D168460-50mg
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5
50mg
$ 380.00 2022-06-05
Key Organics Ltd
MS-3452-1MG
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
1mg
£37.00 2023-09-09
A2B Chem LLC
AI82594-5mg
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
5mg
$214.00 2024-04-20
Key Organics Ltd
MS-3452-5MG
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
5mg
£46.00 2023-09-09
Key Organics Ltd
MS-3452-20MG
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
20mg
£76.00 2023-04-20
A2B Chem LLC
AI82594-10mg
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
10mg
$240.00 2024-04-20
abcr
AB301700-500 mg
1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile, 90%; .
195711-28-5 90%
500MG
€647.00 2023-01-23
Key Organics Ltd
MS-3452-10MG
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
10mg
£63.00 2023-09-09
Key Organics Ltd
MS-3452-0.5G
1-(2,6-difluorophenyl)-1H-pyrrole-2-carbonitrile
195711-28-5 >90%
0.5g
£385.00 2023-09-09

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile 関連文献

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrileに関する追加情報

1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile: A Comprehensive Overview

The compound 1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile, identified by the CAS number 195711-28-5, is a highly specialized organic molecule with significant applications in various fields. This compound belongs to the class of pyrrole-based compounds, which are widely studied due to their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The presence of fluorine substituents at the 2 and 6 positions of the phenyl ring introduces interesting electronic and steric effects, making this compound a subject of intense research interest.

Recent studies have highlighted the importance of fluorinated pyrroles in drug discovery. The pyrrole ring is known for its aromaticity and ability to participate in various chemical reactions, while the fluorine atoms enhance the molecule's stability and bioavailability. For instance, researchers have explored the use of this compound as a potential lead in developing new antibiotics. Its ability to inhibit bacterial growth without causing significant toxicity to human cells has been a focal point in recent clinical trials.

In addition to its pharmacological applications, 1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile has shown promise in agrochemicals. Its role as a plant growth regulator has been extensively studied, with findings indicating that it can enhance crop yield under stress conditions such as drought or high salinity. This dual functionality underscores the versatility of this compound in addressing global challenges in both healthcare and agriculture.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have enabled researchers to produce this compound with high enantiomeric excess, which is crucial for its application in chiral drug development. The use of transition metal catalysts has also significantly improved the reaction yield and selectivity, making large-scale production more feasible.

From a structural perspective, the molecule's carbonitrile group plays a pivotal role in determining its reactivity. This group acts as an electron-withdrawing substituent, influencing the overall electronic distribution of the molecule. Studies using computational chemistry tools such as density functional theory (DFT) have provided insights into the molecular orbitals and reactivity patterns of this compound, aiding in its rational design for specific applications.

One of the most intriguing aspects of this compound is its ability to form stable complexes with metal ions. Research has shown that it can act as a ligand in coordination chemistry, forming complexes with transition metals such as copper and zinc. These metal complexes have been explored for their potential use in catalysis and as magnetic materials. The coordination properties of this compound are further enhanced by its fluorine substituents, which provide additional binding sites for metal ions.

In terms of environmental impact, studies have been conducted to assess the biodegradability and ecotoxicity of 1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile. Results indicate that it undergoes rapid degradation under aerobic conditions, reducing its potential to accumulate in ecosystems. This makes it a more environmentally friendly option compared to other similar compounds that are slower to degrade.

The future outlook for this compound is bright, with ongoing research focusing on expanding its applications in biotechnology and nanotechnology. Its unique combination of electronic properties and structural flexibility makes it an ideal candidate for developing novel materials with tailored functionalities. As research continues to uncover new aspects of this compound's behavior, it is expected to play an increasingly important role in advancing scientific innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:195711-28-5)1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile
A1139603
清らかである:99%
はかる:1g
価格 ($):550.0